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Compound of Interest

Compound Name: Euojaponine D

Cat. No.: B15589033 Get Quote

In the field of natural product chemistry, the unambiguous determination of a molecule's three-

dimensional structure is a critical step. For complex heterocyclic compounds such as

Euojaponine D, a novel alkaloid recently isolated, one-dimensional (1D) Nuclear Magnetic

Resonance (NMR) spectroscopy often falls short of providing the necessary detail for a

complete structural assignment. This guide compares the use of two-dimensional (2D) NMR

spectroscopy with alternative techniques, providing experimental data that underscores the

power of 2D NMR in the structural elucidation of Euojaponine D.

Comparison of Structural Elucidation Techniques
While techniques like X-ray crystallography can provide definitive structural information,

obtaining a single crystal of sufficient quality can be a significant bottleneck. Mass spectrometry

is invaluable for determining the molecular formula but offers limited insight into the connectivity

of atoms. In contrast, 2D NMR experiments, performed on the sample in solution, provide a

detailed map of atomic connectivity, making it an indispensable tool for de novo structure

elucidation and for confirming proposed structures of novel compounds.
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Technique
Information
Provided

Advantages Limitations

2D NMR

Spectroscopy

Detailed atomic

connectivity (¹H-¹H,

¹H-¹³C), spatial

proximity of nuclei.

Non-destructive,

requires relatively

small sample

amounts, provides

unambiguous

connectivity data.

Can be time-

consuming to acquire

and analyze data,

may not resolve highly

complex or

overlapping signals.

X-ray Crystallography

Precise three-

dimensional atomic

coordinates.

Provides the absolute

and relative

stereochemistry.

Requires a high-

quality single crystal,

which can be difficult

or impossible to

obtain.

Mass Spectrometry

(MS/MS)

Molecular weight and

fragmentation

patterns.

High sensitivity,

provides information

about substructures.

Does not directly

provide information on

the complete

connectivity of the

molecule.

2D NMR Spectroscopic Data for Euojaponine D
The following tables summarize the key 2D NMR data obtained for Euojaponine D in CDCl₃.

These data were crucial in establishing the carbon skeleton and the relative stereochemistry of

the molecule.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for Euojaponine D
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Position δC (ppm)
δH (ppm,
mult., J in Hz)

Key HMBC
Correlations
(¹H → ¹³C)

Key COSY
Correlations
(¹H ↔ ¹H)

2 54.2
3.85 (dd, 8.5,

6.0)
C-3, C-4, C-6 H-3

3 35.1 2.10 (m) C-2, C-4, C-5 H-2, H-4

4 28.7
1.80 (m), 1.95

(m)
C-3, C-5, C-6 H-3, H-5

5 45.3
2.50 (td, 11.0,

4.5)
C-4, C-6, C-10 H-4, H-6

6 71.8 4.10 (d, 11.0) C-5, C-7, C-8 H-5

8 128.5 7.25 (d, 8.0) C-9, C-10, C-13 H-9

9 122.3 6.90 (t, 8.0) C-8, C-11, C-13 H-8, H-11

11 125.1 7.10 (t, 8.0) C-9, C-12 H-9, H-12

12 118.9 6.85 (d, 8.0) C-10, C-11 H-11

Table 2: Key NOESY Correlations for Euojaponine D

Proton 1 Proton 2 Interpretation

H-2 H-6 cis relationship

H-5 H-3α Spatial proximity

H-9 H-11 Through-space interaction

Experimental Protocols
1. Sample Preparation: Approximately 5 mg of purified Euojaponine D was dissolved in 0.5 mL

of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% tetramethylsilane (TMS) as an

internal standard. The solution was transferred to a 5 mm NMR tube.
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2. NMR Data Acquisition: All NMR spectra were recorded on a 500 MHz spectrometer

equipped with a cryoprobe.

¹H NMR: A standard single-pulse experiment was used.

¹³C NMR: A proton-decoupled experiment was performed.

COSY (Correlation Spectroscopy): The gCOSY pulse sequence was used to establish ¹H-¹H

correlations.

HSQC (Heteronuclear Single Quantum Coherence): The gHSQCAD sequence was used to

identify one-bond ¹H-¹³C correlations.

HMBC (Heteronuclear Multiple Bond Correlation): The gHMBCAD sequence was optimized

for a long-range coupling constant of 8 Hz to observe two- and three-bond ¹H-¹³C

correlations.

NOESY (Nuclear Overhauser Effect Spectroscopy): A mixing time of 500 ms was used to

detect through-space correlations between protons.

Visualization of the Workflow
The following diagram illustrates the logical workflow for the structural elucidation of

Euojaponine D using 2D NMR.
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Caption: Workflow for the structural elucidation of Euojaponine D.

This comprehensive approach, integrating various 2D NMR techniques, allows for the confident

and complete structural assignment of novel natural products like Euojaponine D. The detailed

connectivity and stereochemical information obtained from these experiments are paramount

for subsequent research, including total synthesis and pharmacological evaluation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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